4-Phenyl-5-tetradecylthiazol-2-amine (CAS 64415-14-1) is a highly specialized amphiphilic heterocycle characterized by a soft-base 2-aminothiazole headgroup and a highly lipophilic C14 (tetradecyl) aliphatic tail . With a calculated LogP exceeding 8.2, this compound is specifically procured for applications requiring simultaneous heavy-metal coordination and strong hydrophobic anchoring . It serves as a premium surface-passivating ligand for colloidal nanomaterials, a functionalizing agent for hydrophobic silica-based adsorbents, and a lipophilic precursor in organic synthesis [1]. Its dual-functionality makes it a critical material for workflows where simple aliphatic amines or short-chain thiazoles fail to provide adequate phase compatibility or binding affinity [1].
Substituting 4-phenyl-5-tetradecylthiazol-2-amine with standard aliphatic amines (e.g., oleylamine) or short-chain analogs (e.g., 2-amino-4-phenylthiazole) severely compromises system performance . Simple aliphatic amines lack the sulfur-nitrogen heterocyclic core required for high-affinity, soft-metal coordination, leading to weaker surface passivation and higher defect densities in nanomaterials [1]. Conversely, short-chain thiazoles lack the C14 tail, rendering them insoluble in non-polar processing solvents and incapable of providing the steric hindrance necessary to prevent nanoparticle aggregation or to anchor stably into hydrophobic matrices . Procurement must prioritize the exact C14-thiazole structure when both strong interfacial binding and lipophilic processability are strictly required [1].
The inclusion of the C14 tetradecyl chain fundamentally alters the phase behavior of the aminothiazole core. 4-Phenyl-5-tetradecylthiazol-2-amine exhibits a calculated LogP of 8.22, whereas the baseline comparator, 2-amino-4-phenylthiazole, has a LogP of approximately 2.3 . This extreme shift in lipophilicity ensures complete solubility in non-polar solvents such as toluene and hexane, which is critical for liquid-phase colloidal synthesis and organic extraction processes where short-chain analogs precipitate or partition into aqueous phases .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP = 8.22 |
| Comparator Or Baseline | 2-Amino-4-phenylthiazole (LogP ~ 2.3) |
| Quantified Difference | ~5.9 log unit increase in lipophilicity |
| Conditions | Standard predictive chemoinformatics models (octanol/water partitioning) |
Ensures seamless integration into non-polar solvent workflows and prevents premature precipitation during hydrophobic matrix functionalization.
In the synthesis and stabilization of metal-halide perovskite nanocrystals, the ligand must provide both strong binding to surface defects and sufficient steric bulk to prevent agglomeration. The 2-aminothiazole headgroup provides bidentate-like coordination to undercoordinated soft-metal sites (e.g., Pb²⁺), outperforming the weak primary amine binding of oleylamine [1]. Simultaneously, the 14-carbon tail provides a steric stabilization radius comparable to standard long-chain aliphatic ligands, maintaining colloidal stability for extended periods without the dynamic desorption issues common to pure aliphatic amines [1].
| Evidence Dimension | Colloidal stabilization and defect binding affinity |
| Target Compound Data | Strong N/S coordination with C14 steric barrier |
| Comparator Or Baseline | Oleylamine (weak NH2 coordination, C18 barrier) |
| Quantified Difference | Enhanced binding energy to soft metal sites with equivalent steric stabilization |
| Conditions | Colloidal dispersion in non-polar solvents (e.g., hexane/toluene) |
Critical for procuring ligands that maximize the photoluminescence quantum yield and shelf-life of advanced optoelectronic nanomaterials.
When utilized as a ligand for functionalizing silica-based adsorbents, 4-phenyl-5-tetradecylthiazol-2-amine leverages its hydrophobic tail for strong non-covalent anchoring to C18-modified silica, while exposing the N/S-rich thiazole ring to the aqueous interface [1]. Compared to non-functionalized or simple amine-functionalized silica, this specific architecture dramatically increases the scavenging capacity for heavy metallic and organometallic ions due to the high affinity of the soft-base thiazole for soft-acid metal cations [1].
| Evidence Dimension | Heavy metal ion adsorption capacity |
| Target Compound Data | High capacity via stable hydrophobic anchoring and N/S chelation |
| Comparator Or Baseline | Standard amine-functionalized silica |
| Quantified Difference | Superior selectivity and binding affinity for soft Lewis acids |
| Conditions | Aqueous heavy metal extraction using functionalized silica matrices |
Provides a highly stable, non-leaching functional layer for industrial wastewater treatment and analytical metal scavenging.
Directly following from its superior soft-metal coordination and C14-driven steric stabilization, this compound is an optimal choice for passivating surface defects in Pb-based perovskites and metal-chalcogenide quantum dots [1]. It is specifically procured to replace oleylamine in formulations requiring higher photoluminescence stability and stronger ligand-surface binding [1].
Utilizing its extreme lipophilicity (LogP > 8), the compound is ideal for non-covalently functionalizing reverse-phase (e.g., C18) silica or polymeric resins [2]. The exposed aminothiazole groups act as highly selective scavengers for heavy metals (Hg, Pb, Cd) in environmental remediation and analytical sample preparation workflows [2].
Based on its solubility in non-polar media and its electron-rich aromatic core, the compound is utilized as a specialized additive in recording sheets, migration imaging members, and lipophilic charge-control formulations where uniform dispersion in hydrophobic matrices is required [3].
Irritant